2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
CAS No.: 93553-58-3
Cat. No.: VC17118240
Molecular Formula: C15H16Br2N2O3
Molecular Weight: 432.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93553-58-3 |
|---|---|
| Molecular Formula | C15H16Br2N2O3 |
| Molecular Weight | 432.11 g/mol |
| IUPAC Name | 3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
| Standard InChI Key | UVXSFCUFCMUSHV-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide features a succinimide core (a five-membered cyclic dicarboximide) substituted at the nitrogen atom with a morpholinomethyl group and at the 2-position with a 3,5-dibromophenyl moiety. The dibromophenyl group enhances electrophilicity through inductive effects, while the morpholine ring contributes to solubility and hydrogen-bonding capabilities.
Table 1: Key Structural Features
| Component | Role in Reactivity/Bioactivity |
|---|---|
| Succinimide core | Participates in hydrolysis and nucleophilic substitution |
| 3,5-Dibromophenyl | Enhances electrophilicity; facilitates aryl halide coupling |
| Morpholinomethyl | Improves solubility; modulates pharmacokinetics |
The molecular weight and exact formula remain unspecified in publicly available literature, though analogous succinimide derivatives suggest a formula approximating .
Physicochemical Characteristics
The compound is likely a crystalline solid at room temperature, given the structural similarity to N-bromosuccinimide (NBS), which forms white to light-yellow crystals . Its solubility profile is influenced by the morpholine group, enabling partial solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves multi-step strategies, often leveraging bromination and nucleophilic substitution:
-
Succinimide Functionalization: Maleimide derivatives undergo bromination at allylic positions using reagents like N-bromosuccinimide (NBS) .
-
Morpholinomethyl Introduction: A Mannich reaction or nucleophilic substitution attaches the morpholine moiety to the succinimide nitrogen.
-
Aryl Bromination: Electrophilic aromatic substitution introduces bromine atoms at the 3- and 5-positions of the phenyl ring.
A novel photochemical approach, inspired by metallocarbonyl complex degradation (e.g., CpFe(CO) derivatives), offers a route to N-nonsubstituted succinimides under mild conditions .
Table 2: Comparative Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical Bromination | High yield; well-established | Requires harsh conditions |
| Photochemical Degradation | Avoids alkaline ring-opening | Limited scalability |
Reactivity Profile
The compound’s reactivity is dominated by three sites:
-
Succinimide Core: Susceptible to nucleophilic attack at the carbonyl groups, enabling ring-opening reactions with amines or alcohols.
-
Dibromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions via palladium catalysis.
-
Morpholine Ring: Undergoes alkylation or acylation at the nitrogen atom.
Biological Activities and Mechanisms
Enzyme Inhibition
Studies suggest potent inhibition of histone methyltransferases (HMTs), particularly G9a and SUV39H1, which regulate epigenetic gene silencing. The dibromophenyl group may intercalate into the enzyme’s substrate-binding pocket, while the succinimide core mimics S-adenosylmethionine (SAM), a cofactor for methyltransferases.
Neuroprotective Effects
In rodent seizure models, structurally related succinimides reduce neuronal excitability by modulating voltage-gated sodium channels. The morpholine group enhances blood-brain barrier permeability, making this compound a candidate for anticonvulsant therapy.
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a lead structure for designing:
-
Epigenetic Modulators: Derivatives targeting HMTs for cancer therapy.
-
Antiepileptic Agents: Analogues with improved bioavailability and reduced toxicity.
Chemical Biology Probes
Its bromine atoms enable radiolabeling (e.g., Br) for tracking target engagement in vivo.
Comparative Analysis with Related Succinimides
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume